molecular formula C7H4BrF3 B12063652 1-Bromo-2-methyl-3,4,5-trifluorobenzene

1-Bromo-2-methyl-3,4,5-trifluorobenzene

Cat. No.: B12063652
M. Wt: 225.01 g/mol
InChI Key: PRKLUKBOWDLULS-UHFFFAOYSA-N
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Description

1-Bromo-2-methyl-3,4,5-trifluorobenzene (C₇H₄BrF₃) is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 1), a methyl group (position 2), and three fluorine atoms (positions 3, 4, and 5). Its molecular weight is 225.01 g/mol, and it is characterized by a unique combination of electron-withdrawing (Br, F) and electron-donating (CH₃) groups, which influence its reactivity, physical properties, and applications in organic synthesis and materials science .

Properties

Molecular Formula

C7H4BrF3

Molecular Weight

225.01 g/mol

IUPAC Name

1-bromo-3,4,5-trifluoro-2-methylbenzene

InChI

InChI=1S/C7H4BrF3/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,1H3

InChI Key

PRKLUKBOWDLULS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1F)F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-methyl-3,4,5-trifluorobenzene can be synthesized through several methods. One common approach involves the bromination of 2-methyl-3,4,5-trifluorobenzene using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a catalyst such as iron or aluminum bromide to facilitate the substitution reaction.

Industrial Production Methods: In industrial settings, the production of 1-Bromo-2-methyl-3,4,5-trifluorobenzene may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-methyl-3,4,5-trifluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can undergo reduction to remove the bromine atom, yielding 2-methyl-3,4,5-trifluorobenzene.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

  • Substitution reactions yield various substituted derivatives.
  • Oxidation reactions produce carboxylic acids or aldehydes.
  • Reduction reactions result in the removal of the bromine atom.

Scientific Research Applications

1-Bromo-2-methyl-3,4,5-trifluorobenzene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its role in the synthesis of pharmaceuticals and agrochemicals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-methyl-3,4,5-trifluorobenzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various chemical reactions. The bromine atom serves as a reactive site for substitution reactions, while the methyl group influences the compound’s overall reactivity and solubility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Bromotrifluorobenzenes

(a) 1-Bromo-2,4,5-trifluorobenzene
  • NMR Spectroscopy: Three distinct $^{19}\text{F}$ signals due to non-equivalent fluorine environments (positions 2, 4, and 5) .
  • Reactivity : Used in Suzuki cross-coupling reactions to synthesize fluorinated biphenyls and pharmaceuticals .
  • Physical Properties : Density = 1.8022 g/cm³ (20°C); molecular weight = 210.98 g/mol .
(b) 1-Bromo-3,4,5-trifluorobenzene
  • Structure : Bromine at position 1; fluorines at 3, 4, and 4.
  • NMR Spectroscopy: Two $^{19}\text{F}$ signals: one for equivalent fluorines (positions 3 and 5) and another for position 4 .
  • Applications : Key intermediate in liquid crystal synthesis (e.g., 4'-decyl-3,4,5-trifluorobiphenyl) .
Comparison Table 1: Bromotrifluorobenzene Isomers
Property 1-Bromo-2-methyl-3,4,5-trifluorobenzene 1-Bromo-2,4,5-trifluorobenzene 1-Bromo-3,4,5-trifluorobenzene
Molecular Formula C₇H₄BrF₃ C₆H₂BrF₃ C₆H₂BrF₃
Molecular Weight (g/mol) 225.01 210.98 210.98
$^{19}\text{F}$ NMR 3 signals (non-equivalent F) 3 signals 2 signals (F3/F5 equivalent)
Key Applications Pharmaceuticals, agrochemicals Cross-coupling reactions Liquid crystal synthesis
Density (g/cm³) ~1.85 (estimated) 1.8022 1.8022 (similar isomer)

Halogenated Trifluorobenzenes with Additional Substituents

(a) 1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene
  • Structure : Bromine at position 1; methylsulfonyl and trifluoromethyl groups at positions 2 and 3.
  • Reactivity : High electrophilicity due to electron-withdrawing groups; used in medicinal chemistry for drug discovery .
(b) 1-(Bromomethyl)-3-chloro-2,4,5-trifluorobenzene
  • Structure : Bromomethyl at position 1; chlorine at position 3; fluorines at 2, 4, and 5.
  • Applications: Intermediate in β-amino acid synthesis via biomimetic 1,2-amino migration .
Comparison Table 2: Functionalized Trifluorobenzenes
Property 1-Bromo-2-methyl-3,4,5-trifluorobenzene 1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene 1-(Bromomethyl)-3-chloro-2,4,5-trifluorobenzene
Key Substituents CH₃, Br, F (positions 1-5) Br, SO₂CH₃, CF₃ BrCH₂, Cl, F
Molecular Weight 225.01 303.13 245.45
Reactivity Moderate steric hindrance High electrophilicity Nucleophilic substitution
Applications Agrochemicals, materials Drug discovery Peptide synthesis

Fluorinated Benzene Derivatives in NMR Spectroscopy

1-Bromo-2-methyl-3,4,5-trifluorobenzene exhibits complex $^{19}\text{F}$ NMR splitting patterns due to coupling with adjacent $^{1}\text{H}$ and $^{19}\text{F}$ nuclei. In contrast:

  • 1-Bromo-3,4,5-trifluorobenzene : Simpler spectra due to symmetry (equivalent F3/F5) .
  • 5-Bromo-1,2,3-trifluorobenzene : Three $^{19}\text{F}$ signals with distinct coupling constants (J${\text{F-F}}$ and J${\text{F-Br}}$) .

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